molecular formula C24H16N2O B5167289 2-amino-4-naphthalen-2-yl-4H-benzo[h]chromene-3-carbonitrile

2-amino-4-naphthalen-2-yl-4H-benzo[h]chromene-3-carbonitrile

Cat. No.: B5167289
M. Wt: 348.4 g/mol
InChI Key: QKUFQZAYSZPVDF-UHFFFAOYSA-N
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Description

2-amino-4-naphthalen-2-yl-4H-benzo[h]chromene-3-carbonitrile is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential pharmacological properties. This compound belongs to the class of 2-amino-4H-chromenes, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-naphthalen-2-yl-4H-benzo[h]chromene-3-carbonitrile typically involves a multicomponent reaction (MCR) strategy. One common method is the reaction of aromatic aldehydes, malononitrile, and naphthol derivatives in the presence of a catalyst. This reaction can be carried out under various conditions, including solvent-free, microwave-assisted, and mechanochemical methods .

Industrial Production Methods

Industrial production of this compound may involve the use of environmentally benign catalysts and green chemistry approaches. For instance, the use of amine-functionalized SiO2@Fe3O4 nanoparticles as a catalyst has been reported to yield high purity products with excellent efficiency .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-naphthalen-2-yl-4H-benzo[h]chromene-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-amino-4-naphthalen-2-yl-4H-benzo[h]chromene-3-carbonitrile involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and DNA, modulating their activity.

    Pathways Involved: It affects signaling pathways such as the MAPK/ERK pathway, leading to apoptosis in cancer cells. .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile
  • 2-amino-4-(2,3-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile
  • 2-amino-4H-pyran-3-carbonitrile derivatives

Uniqueness

2-amino-4-naphthalen-2-yl-4H-benzo[h]chromene-3-carbonitrile is unique due to its naphthalene moiety, which imparts distinct electronic and steric properties. This uniqueness enhances its binding affinity to biological targets and its overall pharmacological profile .

Properties

IUPAC Name

2-amino-4-naphthalen-2-yl-4H-benzo[h]chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2O/c25-14-21-22(18-10-9-15-5-1-2-7-17(15)13-18)20-12-11-16-6-3-4-8-19(16)23(20)27-24(21)26/h1-13,22H,26H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKUFQZAYSZPVDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3C4=C(C5=CC=CC=C5C=C4)OC(=C3C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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